molecular formula C29H36O10 B14487951 Elaeodendroside A CAS No. 64144-98-5

Elaeodendroside A

Cat. No.: B14487951
CAS No.: 64144-98-5
M. Wt: 544.6 g/mol
InChI Key: FFADSNLFGAQRCS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Elaeodendroside A involves the isolation from Elaeodendron glaucum. The process typically includes extraction, purification, and structural elucidation using various chromatographic and spectroscopic techniques

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Elaeodendron glaucum. The process involves harvesting the plant material, followed by solvent extraction and purification steps to isolate the compound. The scalability of this method depends on the availability of the plant and the efficiency of the extraction process .

Chemical Reactions Analysis

Types of Reactions: Elaeodendroside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationship .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .

Scientific Research Applications

Elaeodendroside A has a wide range of scientific research applications due to its potent biological activities:

Mechanism of Action

Elaeodendroside A exerts its effects primarily through inhibition of the sodium-potassium ATPase enzyme, similar to other cardiac glycosides. This inhibition leads to an increase in intracellular sodium levels, which subsequently increases intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making it useful in treating heart conditions. Additionally, its cytotoxic effects are attributed to the induction of apoptosis in cancer cells through various molecular pathways.

Comparison with Similar Compounds

Elaeodendroside A is unique among cardiac glycosides due to its specific sugar substituents and structural features. Similar compounds include:

    Digitoxin: Another cardiac glycoside with similar cardiotonic properties but different sugar moieties.

    Ouabain: Known for its potent inhibition of sodium-potassium ATPase, but with a different aglycone structure.

    Strophanthin: Shares similar biological activities but differs in its sugar composition and aglycone structure.

This compound stands out due to its unique structural features and potent biological activities, making it a valuable compound for further research and potential therapeutic applications.

Properties

CAS No.

64144-98-5

Molecular Formula

C29H36O10

Molecular Weight

544.6 g/mol

IUPAC Name

5,11-dihydroxy-3,7-dimethyl-8-(5-oxo-2H-furan-3-yl)-18,20,24,26,28-pentaoxaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.023,27]octacos-15-en-6-one

InChI

InChI=1S/C29H36O10/c1-26-11-19-18(38-25-29(39-19)20(6-8-34-25)36-13-37-29)10-15(26)3-4-17-22(26)23(31)24(32)27(2)16(5-7-28(17,27)33)14-9-21(30)35-12-14/h9-10,16-20,22-23,25,31,33H,3-8,11-13H2,1-2H3

InChI Key

FFADSNLFGAQRCS-UHFFFAOYSA-N

Canonical SMILES

CC12CC3C(C=C1CCC4C2C(C(=O)C5(C4(CCC5C6=CC(=O)OC6)O)C)O)OC7C8(O3)C(CCO7)OCO8

Origin of Product

United States

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